6-(piperidin-1-yl)pyrimidine-4(3H)-thione
Overview
Description
6-(piperidin-1-yl)pyrimidine-4(3H)-thione is a useful research compound. Its molecular formula is C9H13N3S and its molecular weight is 195.29 g/mol. The purity is usually 95%.
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Scientific Research Applications
Molecular Structure and Bonding
- Hydrogen Bond Analysis : The study by Orozco et al. (2009) examined a compound structurally related to 6-(piperidin-1-yl)pyrimidine-4(3H)-thione, revealing complex hydrogen bonding patterns and molecular arrangements. This research is significant for understanding molecular interactions and crystal engineering (Orozco et al., 2009).
Synthesis and Chemical Properties
Microwave-Assisted Synthesis : Merugu et al. (2010) explored the microwave-assisted synthesis of pyrimidine imines and thiazolidinones, including compounds with the 6-(piperidin-1-yl)pyrimidine moiety. This method highlights efficient routes for synthesizing these compounds (Merugu, Ramesh, & Sreenivasulu, 2010).
Molecular Conformation Studies : Gehringer et al. (2014) researched a compound containing a piperidine and pyrimidine ring, providing insights into their molecular conformations. This information is crucial for understanding the chemical behavior of similar compounds (Gehringer et al., 2014).
Structural Synthesis Analysis : Wojciechowska-Nowak et al. (2011) conducted a study on thioanalogues of compounds similar to this compound, focusing on their synthesis and structural characteristics. Such studies are foundational for developing new pharmaceuticals (Wojciechowska-Nowak et al., 2011).
Biological and Pharmaceutical Applications
Antimicrobial Activity : Bhat and Begum (2021) investigated the antimicrobial activity of various pyrimidine carbonitrile derivatives, including 6-(piperidin-1-yl)pyrimidine-5-carbonitrile. This research is vital for developing new antimicrobial agents (Bhat & Begum, 2021).
Antioxidant Discovery : Dudhe et al. (2014) discovered new antioxidants based on substituted pyrimidine, demonstrating the potential of these compounds in oxidative stress management (Dudhe, Sharma, & Verma, 2014).
Antimicrobial Synthesis : Imran et al. (2016) synthesized and evaluated the antimicrobial activity of certain pyrimidine derivatives, providing valuable insights for pharmaceutical applications (Imran, Alam, & Abida, 2016).
Corrosion Inhibition Study : Kaya et al. (2016) researched the corrosion inhibition properties of piperidine derivatives, which has implications for industrial applications (Kaya et al., 2016).
Crystallographic Analysis : Wang and Pan (2006) conducted a crystallographic analysis of a compound similar to this compound, contributing to the understanding of crystalline forms and their stability (Wang & Pan, 2006).
Copper(II) Complex Synthesis : Bushuev et al. (2010) synthesized copper(II) complexes using a pyrimidine ligand, highlighting the compound's potential in coordination chemistry (Bushuev et al., 2010).
Properties
IUPAC Name |
6-piperidin-1-yl-1H-pyrimidine-4-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3S/c13-9-6-8(10-7-11-9)12-4-2-1-3-5-12/h6-7H,1-5H2,(H,10,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUTDSLFHLWKQLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=S)N=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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